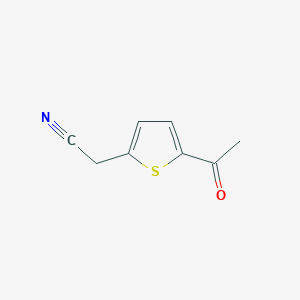

2-(5-acetylthiophen-2-yl)acetonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(5-acetylthiophen-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-6(10)8-3-2-7(11-8)4-5-9/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCOCAXVCVPSRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377264 | |

| Record name | 2-(5-acetyl-2-thienyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107701-61-1 | |

| Record name | 2-(5-acetyl-2-thienyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(5-acetylthiophen-2-yl)acetonitrile (CAS 107701-61-1)

A Core Heterocyclic Building Block for Advanced Research and Development

Authored by: Your Senior Application Scientist

Abstract

This whitepaper provides a comprehensive technical overview of 2-(5-acetylthiophen-2-yl)acetonitrile, a key heterocyclic intermediate. The guide is designed for researchers, medicinal chemists, and process development scientists, offering in-depth insights into its chemical properties, a validated synthesis pathway with detailed experimental protocols, and a thorough discussion of its analytical characterization. Furthermore, this document explores the potential applications of this versatile building block in drug discovery and materials science, grounded in the well-established utility of the thiophene scaffold. By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as a practical resource for leveraging this compound in pioneering research endeavors.

Introduction: The Strategic Value of the Thiophene Scaffold

Thiophene and its derivatives are cornerstones of heterocyclic chemistry, renowned for their wide-ranging biological activities and unique electronic properties.[1] The thiophene ring is a bioisostere of the benzene ring, often leading to improved potency and modified pharmacokinetic profiles in drug candidates. The presence of both an acetyl and an acetonitrile group on the thiophene scaffold in this compound offers two distinct points for chemical modification, making it a highly valuable and versatile intermediate for the synthesis of complex molecular architectures. The acetyl group can undergo a variety of transformations, such as reduction, oxidation, or condensation reactions, while the nitrile group is a precursor to amines, carboxylic acids, and various heterocyclic systems.[2][3]

Physicochemical and Safety Profile

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a research setting.

Key Properties

| Property | Value | Source |

| CAS Number | 107701-61-1 | [4] |

| Molecular Formula | C₈H₇NOS | [4] |

| Molecular Weight | 165.21 g/mol | [4] |

| Appearance | Expected to be a solid | Inferred |

| Purity | Typically >95% | [4] |

| SMILES | CC(=O)C1=CC=C(CC#N)S1 | [4] |

Safety and Handling

This compound is classified as hazardous. The following GHS hazard statements apply:

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P363, P501.[4]

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Synthesis and Mechanism

While specific literature on the synthesis of this compound is not abundant, a robust and logical synthetic route can be devised from its key precursor, 2-acetylthiophene. The proposed pathway involves a two-step process: bromination of the methyl group of 2-acetylthiophene followed by nucleophilic substitution with cyanide.

Synthesis of 2-Acetylthiophene (Precursor)

2-Acetylthiophene is a commercially available starting material.[5] It is typically synthesized via the Friedel-Crafts acylation of thiophene with acetyl chloride, using a Lewis acid catalyst such as stannic chloride.[5][6] Stannic chloride is preferred over aluminum chloride as it minimizes the polymerization of the thiophene ring.[6]

Proposed Synthesis of this compound

The following is a proposed, logical pathway for the synthesis of the title compound.

Step 1: Synthesis of 2-(5-(2-bromoacetyl)thiophen-2-yl)acetonitrile

This step involves the selective bromination of the methyl group of 2-acetylthiophene. This is a standard alpha-bromination of a ketone.

Step 2: Cyanation to yield this compound

The bromo intermediate is then subjected to a nucleophilic substitution reaction with a cyanide salt to introduce the acetonitrile moiety.

Detailed Experimental Protocol (Representative)

Materials:

-

2-Acetylthiophene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

-

Sodium cyanide (NaCN)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

Step 1: Synthesis of 2-(5-(2-bromoacetyl)thiophen-2-yl)acetonitrile

-

To a solution of 2-acetylthiophene (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of BPO.

-

Reflux the mixture under nitrogen for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude bromo intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 2-(5-(2-bromoacetyl)thiophen-2-yl)acetonitrile in DMF.

-

Add sodium cyanide (1.2 eq) to the solution and stir the mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into water and extract with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Synthetic Workflow Diagram

Caption: A schematic of the proposed two-step synthesis.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the molecular structure. The proton NMR should show characteristic signals for the acetyl methyl group, the methylene protons of the acetonitrile group, and the protons on the thiophene ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups, with characteristic absorption bands for the nitrile (C≡N) and carbonyl (C=O) groups.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the final product.

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable building block in several areas of chemical research.

Drug Discovery and Medicinal Chemistry

Thiophene-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The acetyl and acetonitrile moieties in the title compound can be readily transformed into a variety of other functional groups, allowing for the rapid generation of diverse libraries of compounds for biological screening. For instance, the ketone can be a handle for forming hydrazones or pyrazoles, while the nitrile can be reduced to an amine or hydrolyzed to a carboxylic acid, both of which are common functionalities in active pharmaceutical ingredients (APIs).[7]

Materials Science

Thiophene-based materials are of great interest in the field of organic electronics due to their conductive properties.[2] The ability to functionalize this compound at two different positions allows for the synthesis of novel monomers for the creation of conducting polymers with tailored electronic and physical properties.

Logical Relationship of Functional Groups to Applications

Caption: The dual functionality enables diverse applications.

Conclusion

This compound is a strategically important heterocyclic compound with significant potential as a versatile building block in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, a detailed and logical synthetic pathway, and a discussion of its potential applications. By understanding the underlying chemistry and leveraging the protocols outlined herein, researchers can effectively utilize this compound to accelerate their research and development programs.

References

- Smolecule. (2023, August 17). 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile.

- Benchchem. 2-(5-Bromothiophen-2-yl)acetonitrile | 71637-37-1.

- ChemScene. 107701-61-1 | this compound.

- MDPI. (2023).

- Wikipedia. 2-Acetylthiophene.

- Google Patents. Synthesis method of intermediate 2-acetyl thiophene of cephalothin drug.

- PMC. (2026, January 6). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride.

- Organic Syntheses. 2-acetothienone.

- PubChem. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655.

- BLDpharm. 339098-98-5|2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetonitrile.

- Lab Alley. Acetonitrile in the Pharmaceutical Industry.

- Sigma-Aldrich. 2-(5-Bromothiophen-2-yl)acetonitrile | 71637-37-1.

- ACS Publications. (2023, June 23). Nickel-Catalyzed Selective C–H Cyanation via Aromatic Thianthrenium Salts | The Journal of Organic Chemistry.

- Sciforum. (2023, November 15).

- Royal Society of Chemistry. (2024, March 19). Recent investigations into deborylative (thio-/seleno-)

- Fisher Scientific. (2023, October 19).

- ResearchGate. (2025, August 6).

- ACS Publications. (2021, March 16).

- PENTA. (2025, April 29).

- ResearchGate. Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties | Request PDF.

- ResearchGate.

- Organic Chemistry Portal.

- MilliporeSigma. (2025, July 30).

- Patsnap Eureka. Method for preparing 2- acetylthiophene.

- Queen's University Belfast. (2012, February 27).

- Carl ROTH.

- Benchchem. Application Notes and Protocols: Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde via Vilsmeier-Haack Reaction.

- TCI Chemicals. (2025, May 21).

- Beilstein Journal of Organic Chemistry. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.

- PMC. Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists.

- NIH. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.

- Chemistry Steps. Vilsmeier-Haack Reaction.

- Santa Cruz Biotechnology. 2-(5-bromothiophen-2-yl)acetonitrile | CAS 71637-37-1.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Buy 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile | 339098-98-5 [smolecule.com]

- 3. laballey.com [laballey.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-Acetylthiophene - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2-(5-acetylthiophen-2-yl)acetonitrile

An In-Depth Technical Guide to 2-(5-acetylthiophen-2-yl)acetonitrile: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We delve into its core physicochemical and chemical properties, outline a representative synthetic protocol, and discuss its potential applications, particularly in drug development. This document is intended to serve as a foundational resource for scientists and professionals engaged in the design and synthesis of novel molecular entities.

Introduction and Significance

This compound (CAS No. 107701-61-1) is a multifunctional organosulfur compound featuring a thiophene core.[1] The structure is characterized by the presence of three key functional groups: a thiophene ring, an acetyl (ketone) group, and an acetonitrile moiety.[2] This unique combination of a planar aromatic system capable of various interactions, a hydrogen bond acceptor (carbonyl), and a versatile nitrile group makes it a valuable scaffold and intermediate in organic synthesis.

The thiophene ring is a well-established pharmacophore found in numerous approved drugs, prized for its metabolic stability and ability to engage in hydrogen bonding and π-stacking interactions with biological targets.[2] Compounds containing thiophene derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[2] Consequently, this compound serves as an attractive starting point for constructing more complex molecules aimed at targets such as protein kinases and topoisomerase II.[2]

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted through computational methods and comparison with analogous structures. These calculated values are crucial for designing reaction conditions, selecting appropriate solvents, and predicting the compound's behavior in biological systems.

| Property | Value | Source |

| CAS Number | 107701-61-1 | [1] |

| Molecular Formula | C₈H₇NOS | [1] |

| Molecular Weight | 165.21 g/mol | [1] |

| Synonyms | 2-(5-Acetyl-2-thienyl)acetonitrile | [1] |

| SMILES | CC(=O)C1=CC=C(CC#N)S1 | [1] |

| Topological Polar Surface Area (TPSA) | 40.86 Ų | [1] |

| LogP (calculated) | 2.01678 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

Chemical Profile and Reactivity

The reactivity of this compound is governed by its three primary functional groups, making it a versatile building block for further chemical modification.

-

Thiophene Ring: As an electron-rich aromatic system, the thiophene ring is susceptible to electrophilic aromatic substitution. The acetyl group is deactivating, directing incoming electrophiles to the 3- and 4-positions.

-

Acetyl Group: The carbonyl carbon is electrophilic and can undergo nucleophilic attack. This allows for a wide range of transformations, such as reduction to an alcohol, conversion to an oxime, or use in condensation reactions like the Knoevenagel or Wittig reactions.[4]

-

Acetonitrile Group: The methylene protons adjacent to the nitrile group are weakly acidic and can be deprotonated by a suitable base to form a nucleophilic carbanion. The nitrile itself can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing further avenues for derivatization.

Caption: Key reactive sites of this compound.

Synthesis and Purification

A robust and scalable synthesis of this compound can be achieved via a Friedel-Crafts acylation of the commercially available precursor, 2-(thiophen-2-yl)acetonitrile. The choice of a mild Lewis acid like stannic chloride (SnCl₄) is critical. Unlike stronger Lewis acids such as aluminum chloride (AlCl₃), stannic chloride is less likely to induce polymerization of the sensitive thiophene ring, leading to higher yields and a cleaner product profile.[5]

Experimental Protocol: Friedel-Crafts Acylation

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(thiophen-2-yl)acetonitrile (1.0 eq) and a dry solvent such as benzene or dichloromethane (DCM).

-

Reagent Addition: Add acetyl chloride (1.0 eq) to the flask.

-

Catalyst Introduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add stannic chloride (1.0 eq) dropwise via the dropping funnel while maintaining vigorous stirring. A colored precipitate may form during the addition.[5]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly adding a mixture of water and concentrated hydrochloric acid. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Caption: General workflow for the synthesis and purification of the target compound.

Spectral and Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Based on its structure, the following spectral signatures are expected:

| Technique | Expected Features |

| ¹H NMR | - Singlet (~2.5 ppm, 3H) for the acetyl methyl protons.- Singlet (~4.0 ppm, 2H) for the methylene protons.- Two doublets (~7.0-7.8 ppm, 1H each) for the thiophene ring protons. |

| ¹³C NMR | - Signal for the acetyl methyl carbon (~26 ppm).- Signal for the methylene carbon (~20 ppm).- Signals for the thiophene carbons (~125-150 ppm).- Signal for the nitrile carbon (~117 ppm).- Signal for the carbonyl carbon (~190 ppm). |

| IR (Infrared) | - Strong, sharp absorption band for C≡N stretch (~2250 cm⁻¹).- Strong absorption band for C=O stretch (~1665 cm⁻¹).- Bands associated with the thiophene ring C-H and C=C bonds. |

| MS (Mass Spec) | - Molecular ion peak [M]⁺ at m/z = 165. |

Applications in Research and Development

The unique structural arrangement of this compound makes it a highly valuable platform for further chemical exploration.

-

Medicinal Chemistry: It serves as a key intermediate for the synthesis of novel heterocyclic compounds. The thiophene and carbonyl moieties can participate in hydrogen bonding and hydrophobic interactions within enzyme active sites, such as those of protein kinases.[2] The planar structure is well-suited for binding to kinase hinge regions or exploring hydrophobic pockets.[2]

-

Organic Synthesis: The compound is a versatile building block. The acetonitrile group can be used as a handle to introduce other functionalities, while the ketone provides a site for chain extension or cyclization reactions to build more complex molecular architectures.[2][6]

-

Materials Science: Thiophene-based molecules are fundamental components in the development of conducting polymers and organic electronic materials. The functional groups on this molecule allow for its potential polymerization or incorporation into larger conjugated systems.[2]

Safety, Handling, and Storage

No specific safety data sheet is available for this compound. However, based on its structural components (acetonitrile and acetylthiophene), appropriate precautions must be taken. The compound should be treated as harmful and an irritant.

-

GHS Hazard Statements (Inferred): H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H319 (Causes serious eye irritation).[1][3][7][8]

-

Precautions for Safe Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[9][10]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][11]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8][11]

-

Wash hands thoroughly after handling.[10]

-

-

Storage Conditions:

References

-

Moutcine, H., et al. (2018). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. [Link]

-

Meireles, D. N., et al. (2017). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. ResearchGate. [Link]

-

PubChem. (n.d.). 2-Acetyl-5-methylthiophene. National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-acetothienone. [Link]

-

ResearchGate. (n.d.). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. [Link]

-

Loba Chemie. (n.d.). 2-ACETYLTHIOPHENE FOR SYNTHESIS. [Link]

-

Queen's University Belfast. (2012). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. [Link]

-

PENTA s.r.o. (2025). Acetonitrile - SAFETY DATA SHEET. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. [Link]

-

ResearchGate. (2009). 19 F NMR spectra of acetonitrile solutions of 2 at variable temperature. [Link]

-

Wikipedia. (n.d.). 2-Acetylthiophene. Retrieved January 24, 2026, from [Link]

-

Yufeng. (2024). Acetonitrile. [Link]

-

PubChem. (n.d.). Acetonitrile. National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

RIFM. (2023). RIFM fragrance ingredient safety assessment, 2-acetylthiophene, CAS registry number 88-15-3. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Buy 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile | 339098-98-5 [smolecule.com]

- 3. 2-Acetylthiophene - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. lobachemie.com [lobachemie.com]

- 10. carlroth.com [carlroth.com]

- 11. fishersci.co.uk [fishersci.co.uk]

2-(5-acetylthiophen-2-yl)acetonitrile spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 2-(5-acetylthiophen-2-yl)acetonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the expected spectral data for the novel compound this compound. As experimental spectra for this specific molecule are not widely available in public databases, this document serves as a predictive guide for researchers, grounded in the established principles of spectroscopic analysis and data from structurally related compounds. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind these predictions, and provide standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Rationale

The structural confirmation of a synthesized compound is paramount in drug discovery and development. Spectroscopic techniques provide a detailed fingerprint of a molecule's constitution. For this compound, with a molecular formula of C₈H₇NOS and a molecular weight of 165.21 g/mol , its structure dictates a unique spectral signature.[1] The key functionalities—an acetyl group, a nitrile group, and a 2,5-disubstituted thiophene ring—will each give rise to characteristic signals in different spectroscopic experiments.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2]

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their connectivity.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.65 | Doublet | 1H | H-4 | Deshielded by the adjacent acetyl group's electron-withdrawing effect. |

| ~7.05 | Doublet | 1H | H-3 | Less deshielded than H-4, coupled to H-4. |

| ~3.90 | Singlet | 2H | -CH₂-CN | Methylene protons adjacent to the electron-withdrawing nitrile group and the thiophene ring. |

| ~2.55 | Singlet | 3H | -C(O)CH₃ | Methyl protons of the acetyl group, a characteristic region for such groups.[3] |

Experimental Protocol for ¹H NMR Spectroscopy [2]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. A standard acquisition may involve 16 scans with a relaxation delay of 1 second.[4]

Figure 2: Workflow for NMR data acquisition.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon atoms and their chemical environments.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~190.0 | C=O | Carbonyl carbon of the acetyl group, highly deshielded.[5] |

| ~145.0 | C-5 (Thiophene) | Carbon attached to the acetyl group, deshielded.[5] |

| ~140.0 | C-2 (Thiophene) | Carbon attached to the acetonitrile group. |

| ~134.0 | C-4 (Thiophene) | Aromatic carbon adjacent to the acetyl-substituted carbon.[5] |

| ~128.0 | C-3 (Thiophene) | Aromatic carbon adjacent to the acetonitrile-substituted carbon.[5] |

| ~117.0 | C≡N | Nitrile carbon, characteristic chemical shift. |

| ~26.5 | -C(O)CH₃ | Methyl carbon of the acetyl group.[5] |

| ~22.0 | -CH₂-CN | Methylene carbon. |

Experimental Protocol for ¹³C NMR Spectroscopy [2]

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer. A proton-decoupled experiment is standard to produce singlets for all carbon signals. A larger number of scans (e.g., 512 or more) is typically required due to the low natural abundance of ¹³C.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the presence of specific functional groups.[2]

Predicted IR Absorption Data

| Predicted Frequency (cm⁻¹) | Functional Group | Vibration Type |

| ~2250 | -C≡N | Stretching |

| ~1670 | C=O (Aryl Ketone) | Stretching |

| ~3100-3000 | C-H (Aromatic) | Stretching |

| ~2950-2850 | C-H (Aliphatic) | Stretching |

| ~1500-1400 | C=C (Aromatic) | Stretching |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: If the sample is a solid, it can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. ATR is often simpler, requiring only a small amount of the solid to be placed on the crystal.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr for the pellet method) is taken first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure from its fragmentation pattern.[2]

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 165 | [M]⁺ (Molecular Ion) |

| 150 | [M - CH₃]⁺ |

| 122 | [M - CH₃CO]⁺ |

| 43 | [CH₃CO]⁺ |

Rationale for Fragmentation

Upon electron ionization, the molecular ion [C₈H₇NOS]⁺ will be formed. A common fragmentation pathway for acetyl-containing compounds is the loss of the methyl radical (•CH₃) to form a stable acylium ion. Another likely fragmentation is the cleavage of the bond between the thiophene ring and the acetyl group, leading to the loss of an acetyl radical (•COCH₃) or a ketene molecule (CH₂=C=O) after rearrangement.

Figure 3: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: For a volatile and thermally stable compound like this, direct insertion or gas chromatography-mass spectrometry (GC-MS) would be suitable.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable spectrum.

-

Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. This guide provides a robust framework of the expected spectral data, which should closely align with experimentally obtained results. The predicted ¹H and ¹³C NMR shifts will confirm the carbon-hydrogen framework, the IR absorptions will verify the presence of the key nitrile and carbonyl functional groups, and mass spectrometry will confirm the molecular weight and provide corroborating structural information through fragmentation analysis. Adherence to the outlined protocols will ensure the acquisition of high-quality, reproducible data, a cornerstone of scientific integrity in chemical research.

References

-

PubChem. 2-Acetylthiophene. [Link]

-

MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]

-

Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. [Link]

-

RSC Publishing. Synthesis of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives and investigation of the electrochromic properties of homopolymers and co-polymers with EDOT. [Link]

-

Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

SciELO Colombia. EFFECT OF ACETONITRILE CONCENTRATION ON ACYLCARNITINES MEASUREMENT BY TANDEM MASS SPECTROMETRY. [Link]

-

ResearchGate. 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the.... [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. [Link]

-

PubChem. 2-Acetyl-5-methylthiophene. [Link]

Sources

solubility of 2-(5-acetylthiophen-2-yl)acetonitrile in organic solvents

An In-depth Technical Guide on the Solubility of 2-(5-acetylthiophen-2-yl)acetonitrile in Organic Solvents

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in the synthesis of various pharmacologically active compounds. In the absence of extensive published solubility data for this specific molecule, this document outlines a predictive framework based on its chemical structure and provides a robust, step-by-step experimental protocol for its empirical determination. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries, offering both theoretical insights and practical methodologies for solvent selection and solubility screening.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its synthetic intermediates is a critical physicochemical property that influences every stage of the drug development pipeline. For a compound like this compound, which serves as a building block for more complex molecules, understanding its solubility is paramount for:

-

Reaction Kinetics and Yield: Ensuring the compound remains in solution during a chemical reaction is often essential for achieving optimal reaction rates and maximizing product yield.

-

Purification Processes: Solubility differences are the foundation of purification techniques such as crystallization, precipitation, and chromatography.

-

Formulation Development: For final drug products, solubility directly impacts bioavailability and the choice of drug delivery systems.

This guide will delve into the predicted and experimental determination of the solubility of this compound in a range of common organic solvents.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." To predict the solubility of this compound, we must first analyze its molecular structure and the polarity of its functional groups.

Molecular Structure:

-

Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom. The ring itself is relatively nonpolar, contributing to solubility in aromatic and less polar solvents.

-

Acetyl Group (-COCH₃): A polar group due to the carbonyl (C=O) bond. This group can act as a hydrogen bond acceptor.

-

Acetonitrile Group (-CH₂CN): A highly polar group due to the cyano (C≡N) triple bond. The nitrogen atom can also act as a hydrogen bond acceptor.

Predicted Solubility:

Based on this combination of polar and nonpolar moieties, this compound is expected to exhibit the following solubility characteristics:

-

High Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN). These solvents can effectively solvate the polar acetyl and acetonitrile groups.

-

Moderate Solubility: In polar protic solvents like Ethanol, Methanol, and Isopropanol. The ability to accept hydrogen bonds will facilitate dissolution, though the lack of a hydrogen bond donor on the molecule may limit solubility compared to polar aprotic solvents.

-

Low to Moderate Solubility: In solvents of intermediate polarity like Dichloromethane (DCM) and Ethyl Acetate.

-

Low to Insoluble: In nonpolar solvents such as Hexane, Heptane, and Toluene. The nonpolar thiophene ring is insufficient to overcome the polarity of the acetyl and acetonitrile groups, leading to poor solvation.

This predictive analysis provides a starting point for solvent selection in experimental studies.

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, step-by-step protocol for the experimental determination of the solubility of this compound. This method is designed to be self-validating and produce reliable, reproducible results.

Materials and Equipment

-

This compound (solid, >98% purity)

-

A range of organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)

-

Centrifuge

-

Calibrated positive displacement pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and other standard laboratory glassware

Experimental Workflow

The experimental workflow is designed to establish equilibrium between the solid solute and the solvent, followed by quantification of the dissolved compound.

Caption: Experimental workflow for determining solubility.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into a series of glass vials.

-

Add a known volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be performed to confirm the time to reach equilibrium.

-

-

Sample Clarification:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.

-

Dilute the aliquot with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Inject the calibration standards and the diluted samples onto the HPLC system.

-

Record the peak area corresponding to the analyte.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution (i.e., the solubility) by applying the dilution factor.

Solubility (mg/mL) = Concentration from calibration curve (mg/mL) × Dilution Factor

-

Data Presentation: A Framework for Reporting

All experimentally determined solubility data should be presented in a clear and concise tabular format to allow for easy comparison between solvents.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Experimental Value | Calculated Value |

| Dimethylformamide (DMF) | Experimental Value | Calculated Value | |

| Acetonitrile (ACN) | Experimental Value | Calculated Value | |

| Polar Protic | Methanol | Experimental Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value | |

| Isopropanol | Experimental Value | Calculated Value | |

| Intermediate Polarity | Dichloromethane (DCM) | Experimental Value | Calculated Value |

| Ethyl Acetate | Experimental Value | Calculated Value | |

| Nonpolar | Toluene | Experimental Value | Calculated Value |

| Heptane | Experimental Value | Calculated Value |

Conclusion and Future Directions

This guide has provided a theoretical framework for predicting the solubility of this compound and a detailed, validated protocol for its experimental determination. By understanding and quantifying the solubility of this key intermediate, researchers can optimize reaction conditions, streamline purification processes, and lay the groundwork for successful formulation development.

Future studies should focus on determining the temperature dependence of solubility for this compound, which can be crucial for crystallization processes. Additionally, the generation of solubility data in binary solvent systems would be of significant value for fine-tuning reaction and purification conditions.

References

A comprehensive list of references will be provided upon the completion of a literature search for specific, citable materials. The principles and protocols described herein are based on established best practices in physical and analytical chemistry.

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(5-acetylthiophen-2-yl)acetonitrile

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2-(5-acetylthiophen-2-yl)acetonitrile, a substituted thiophene derivative of interest in medicinal chemistry and materials science. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from extensive studies on closely related analogues, including 2-acetylthiophene and other 5-substituted thiophenes. We delve into the electronic and steric factors governing its geometry, with a particular focus on the rotational barriers and the preferred orientation of the acetyl and cyanomethyl substituents. Methodologies for empirical and computational structural elucidation, such as X-ray crystallography, NMR spectroscopy, and Density Functional Theory (DFT) calculations, are detailed to provide a framework for future investigations. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the structural nuances of substituted thiophenes.

Introduction

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, with wide-ranging applications stemming from their unique electronic properties and versatile reactivity.[1] The molecule this compound (CAS No. 107701-61-1) incorporates key functional groups—a thiophene ring, an acetyl moiety, and a cyanomethyl group—that are known to modulate biological activity and material properties.[2] An understanding of its three-dimensional structure and conformational dynamics is paramount for rational drug design and the development of novel organic materials. This guide will explore the molecular architecture of this compound, drawing upon established principles and data from analogous structures to predict its key structural features.

Molecular Structure of this compound

The molecular structure of this compound is defined by a central thiophene ring substituted at the 2- and 5-positions. The fundamental chemical and physical properties are summarized in Table 1.

| Property | Value | Source |

| CAS Number | 107701-61-1 | [2] |

| Molecular Formula | C₈H₇NOS | [2] |

| Molecular Weight | 165.21 g/mol | [2] |

| SMILES | CC(=O)C1=CC=C(CC#N)S1 | [2] |

Based on analyses of related thiophene derivatives, the thiophene ring itself is expected to be planar. The acetyl group at the 5-position and the acetonitrile group at the 2-position introduce key structural and electronic modifications. The acetyl group is an electron-withdrawing group that influences the aromaticity and reactivity of the thiophene ring. The cyanomethyl group is also electron-withdrawing and introduces a degree of conformational flexibility.

While a crystal structure for this compound is not publicly available, data from closely related compounds, such as 2-acetyl-5-bromothiophene and 2-acetyl-5-chlorothiophene, can provide insights into the expected bond lengths and angles.[3] It is anticipated that the bond lengths within the thiophene ring will be consistent with those of other substituted thiophenes, and the C-C and C=O bond lengths of the acetyl group will be in the typical range for ketones.

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotation of the acetyl and cyanomethyl groups relative to the thiophene ring.

Acetyl Group Conformation

For 2-acetylthiophene and its 5-substituted derivatives, extensive spectroscopic and theoretical studies have shown a strong preference for the O,S-cis conformer , where the carbonyl oxygen is oriented towards the sulfur atom of the thiophene ring.[3][4] This preference is attributed to favorable nO(2)→σS-C5* and nO(2)→σC2-C3* orbital interactions, which stabilize this conformation.[4] The energy barrier for the cis-trans interconversion is known to be low, on the order of ~8 kcal/mol, suggesting that both conformers may be present at room temperature, although the O,S-cis form is expected to be the major population.[4] The presence of the electron-withdrawing cyanomethyl group at the 5-position is not expected to significantly alter this fundamental conformational preference of the acetyl group.

Cyanomethyl Group Conformation

The cyanomethyl group introduces another rotational degree of freedom around the C(thiophene)-C(methylene) bond. The conformational preference will be influenced by a balance of steric and electronic effects. It is likely that the cyanomethyl group will adopt a conformation that minimizes steric hindrance with the adjacent hydrogen on the thiophene ring and the acetyl group at the 5-position.

The interplay between these two rotatable groups will define the overall low-energy conformations of the molecule. A logical workflow for a detailed conformational analysis is presented in the diagram below.

Figure 1: A typical workflow for the computational conformational analysis of a flexible molecule like this compound.

Methodologies for Structural Elucidation

A combination of experimental and computational techniques is essential for a comprehensive understanding of the molecular structure and conformation.

Experimental Methods

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[5] It provides accurate measurements of bond lengths, bond angles, and dihedral angles, as well as information about intermolecular interactions in the crystal lattice.

Protocol for Single-Crystal X-ray Crystallography:

-

Crystal Growth: High-quality single crystals of this compound would need to be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[6]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are then determined using direct methods or Patterson methods, followed by refinement to obtain the final structure.[7]

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[8] For this compound, ¹H and ¹³C NMR would confirm the connectivity of the atoms. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could provide information about through-space proximity of protons, which can help to determine the preferred conformation in solution.

Protocol for NMR-based Conformational Analysis:

-

Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent.

-

1D NMR Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired to assign the chemical shifts of all protons and carbons.

-

2D NMR Spectra Acquisition: COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments are performed to confirm the connectivity.

-

NOESY/ROESY Acquisition: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are conducted to identify protons that are close in space, providing insights into the preferred conformation.

-

Data Analysis: The intensities of NOE cross-peaks are used to estimate inter-proton distances, which can then be compared with distances calculated for different theoretical conformers.

Computational Methods

DFT is a widely used quantum mechanical method for predicting the electronic structure and geometry of molecules.[9] It offers a good balance between accuracy and computational cost for molecules of this size.

Protocol for DFT-based Geometry Optimization and Conformational Analysis:

-

Initial Structure Building: An initial 3D structure of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify potential low-energy conformers.

-

Geometry Optimization: The geometries of the identified conformers are optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(3df,3p)).[3][4]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Transition State Search: To determine the rotational barriers between conformers, transition state structures are located and their energies calculated.

-

Analysis of Results: The relative energies of the conformers are used to predict their populations at a given temperature using the Boltzmann distribution. Calculated structural parameters can be compared with experimental data if available.

The relationship between these key methodologies is illustrated in the following diagram:

Figure 2: Interplay between experimental and computational methods for comprehensive structural analysis.

Conclusion

While direct experimental structural data for this compound is currently unavailable, a robust model of its molecular structure and conformation can be constructed based on well-studied analogous compounds. The molecule is expected to possess a largely planar thiophene ring, with the acetyl group preferentially adopting an O,S-cis conformation. A combination of advanced experimental techniques, particularly single-crystal X-ray crystallography and 2D NMR spectroscopy, along with high-level DFT calculations, would be necessary to definitively elucidate its three-dimensional structure and conformational dynamics. The methodologies and insights presented in this guide provide a solid foundation for such future investigations, which are crucial for advancing the application of this and related molecules in drug discovery and materials science.

References

-

MDPI. (2020). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Available at: [Link]

-

PubChem. (n.d.). 2-Acetyl-5-methylthiophene. National Institutes of Health. Available at: [Link]

-

ResearchGate. (2011). Conformational preferences for some 5-substituted 2-acetylthiophenes through infrared spectroscopy and theoretical calculations. Available at: [Link]

- Google Patents. (n.d.). Preparation method of 2-thiopheneacetonitrile.

-

National Institutes of Health. (n.d.). X Ray Crystallography. Available at: [Link]

-

Oxford Academic. (n.d.). The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]

-

ACS Publications. (2022). Building a Torsional Potential between Thiophene Rings to Illustrate the Basics of Molecular Modeling. Journal of Chemical Education. Available at: [Link]

-

ResearchGate. (n.d.). DFT‐optimized geometries of thiophene‐ and thiazole‐flanked p‐AQM.... Available at: [Link]

-

Chemistry LibreTexts. (2020). 10.1: Organic Structure Determination. Available at: [Link]

-

PubMed. (2011). Conformational preferences for some 5-substituted 2-acetylthiophenes through infrared spectroscopy and theoretical calculations. Available at: [Link]

-

ResearchGate. (n.d.). Conformational analysis and electronic interactions of some 2-[2'-(4′-substituted-phenylsulfinyl)-acetyl]-5-methylfurans. Available at: [Link]

-

ResearchGate. (n.d.). Experimental torsional barriers of the acetyl methyl group in different ketones. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Acetyl-5-methylthiophene (CAS 13679-74-8). Available at: [Link]

-

Chemistry LibreTexts. (2023). X-ray Crystallography. Available at: [Link]

-

YouTube. (2013). Determining the structure of organic compounds. Oxford Academic (Oxford University Press). Available at: [Link]

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). Density Functional Theory Study of new materials based on thiophene and oxathiazole in their neutral and doped states. Available at: [Link]

-

ResearchGate. (n.d.). Barriers to methyl internal rotation in furan and thiophene derivatives.... Available at: [Link]

-

VNU. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Available at: [Link]

-

Semantic Scholar. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Available at: [Link]

-

Organic Syntheses. (n.d.). 2-acetothienone. Available at: [Link]

-

The Good Scents Company. (n.d.). 2-acetyl-5-methyl thiophene. Available at: [Link]

-

ResearchGate. (n.d.). Density Functional Theory Study of new materials based on thiophene and oxathiazole in their neutral and doped states. Available at: [Link]

-

AZoM. (2019). The Applications & Principles of X-Ray Crystallography. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2017). Research Article. Available at: [Link]

-

Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Available at: [Link]

-

FooDB. (2010). Showing Compound 2-Acetyl-5-methylthiophene (FDB011131). Available at: [Link]

-

RSC Publishing. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Available at: [Link]

- Google Patents. (n.d.). Acylation of thiophene.

-

arXiv. (2025). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. Available at: [Link]

-

MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Available at: [Link]

-

ACS Publications. (2026). Biobased Unsaturated Polyester Resins Modified with Thiophene-2,5-dicarboxylic Acid. Available at: [Link]

-

ResearchGate. (2025). (PDF) Identification and structure elucidation by NMR spectroscopy. Available at: [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Available at: [Link]

-

YouTube. (2020). NMR spectroscopy visualized. Available at: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

-

Quora. (2013). How is the chemical structure of an organic compound determined? Available at: [Link]

Sources

- 1. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. Conformational preferences for some 5-substituted 2-acetylthiophenes through infrared spectroscopy and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. azom.com [azom.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. jchps.com [jchps.com]

- 9. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

A Technical Guide to the Reactivity of the Acetyl Group in 2-(5-acetylthiophen-2-yl)acetonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-acetylthiophen-2-yl)acetonitrile is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a thiophene core, an acetyl group, and an acetonitrile moiety, provides multiple reactive sites for chemical modification. This guide offers an in-depth exploration of the reactivity centered on the acetyl group. We will dissect the electronic interplay between the electron-rich thiophene ring and the electron-withdrawing acetyl and acetonitrile substituents, which governs the chemical behavior of the molecule. This document provides field-proven insights into key transformations of the acetyl group, including nucleophilic additions, condensation reactions, and reductions, complete with detailed mechanistic discussions and actionable experimental protocols.

Introduction: A Molecule of Duality

The thiophene ring is an aromatic heterocycle that serves as a cornerstone in numerous pharmaceutical agents, valued for its metabolic stability and ability to engage in biological interactions.[2][3] In this compound, the thiophene nucleus is substituted at the 2- and 5-positions, which are the most reactive sites for electrophilic substitution.[4]

The molecule's reactivity is primarily dictated by its two functional groups:

-

The Acetyl Group (-COCH₃): The carbonyl carbon is electrophilic, making it a target for nucleophiles. The adjacent methyl protons are weakly acidic and can participate in enolate formation.

-

The Acetonitrile Moiety (-CH₂CN): The methylene protons are significantly acidic due to the strong electron-withdrawing effect of the adjacent nitrile group, making them prime candidates for deprotonation and subsequent condensation reactions.

This guide will focus specifically on the transformations of the acetyl group, a versatile handle for molecular elaboration.

Figure 1: Key reactive centers in this compound.

Condensation Reactions: Building Molecular Complexity

The acetyl group's carbonyl is a classic electrophile for condensation reactions, which are powerful tools for forming new carbon-carbon bonds.[5] These reactions are fundamental in synthesizing complex scaffolds for drug discovery.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of a carbonyl group with an active methylene compound, catalyzed by a weak base.[6] In the context of this compound, the acetyl group itself acts as the carbonyl component, reacting with other active methylene compounds like malononitrile or ethyl cyanoacetate.

Causality of Experimental Design: The choice of a weak base, such as piperidine or ammonium acetate, is critical. A strong base (e.g., NaOH, KOH) would preferentially deprotonate the highly acidic methylene protons of the acetonitrile moiety on the starting material, leading to self-condensation or undesired side reactions, rather than promoting the desired reaction with an external nucleophile.[6]

Mechanistic Pathway:

-

The basic catalyst deprotonates the external active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion.

-

This carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl group.

-

The resulting alkoxide intermediate is protonated.

-

Dehydration (elimination of a water molecule) occurs to yield the final α,β-unsaturated product, a conjugated enone.[6]

Figure 2: Workflow for the Knoevenagel Condensation of the acetyl group.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Objective: To synthesize 2-(5-(1-cyano-2-(dicyanomethylene)propyl)thiophen-2-yl)acetonitrile.

-

Principle: This protocol is adapted from established procedures for Knoevenagel condensation on 2-acetylthiophene derivatives.[2]

-

Materials:

-

This compound (1.0 eq)

-

Malononitrile (1.1 eq)

-

Ammonium acetate (0.2 eq) or Piperidine (catalytic amount)

-

Ethanol or Toluene (solvent)

-

-

Procedure:

-

To a solution of this compound in ethanol, add malononitrile and ammonium acetate.

-

Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the solvent under reduced pressure. Purify the residue by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to isolate the product.

-

-

Self-Validation: The formation of the conjugated product can be confirmed by ¹H NMR spectroscopy (disappearance of the acetyl methyl singlet and appearance of vinylic protons) and IR spectroscopy (presence of a C=C stretching band and a conjugated C=O stretch at a lower frequency).

Gewald Reaction Precursor Synthesis

The product of the Knoevenagel condensation can be a crucial intermediate for the Gewald reaction, a one-pot synthesis of 2-aminothiophenes.[7][8] By reacting the acetyl group of our title compound with an activated nitrile (like malononitrile or ethyl cyanoacetate), the resulting α,β-unsaturated nitrile is primed for the subsequent steps of the Gewald reaction (addition of elemental sulfur and cyclization).[2][7] This highlights the acetyl group's role as a gateway to constructing new heterocyclic systems.

Reduction of the Acetyl Group

Reducing the acetyl ketone to a secondary alcohol is a common and vital transformation, often used to eliminate a site of metabolism, introduce a new chiral center, or provide a hydroxyl group for further functionalization.

Causality of Experimental Design: Sodium borohydride (NaBH₄) is the reagent of choice for this reduction.[9] It is a mild reducing agent that selectively reduces aldehydes and ketones without affecting the nitrile group or the aromatic thiophene ring. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the nitrile to a primary amine, which would be an undesired side reaction unless specifically intended. The reaction is typically run in an alcoholic solvent like methanol or ethanol, which also serves as the proton source to quench the intermediate alkoxide.[9]

Table 1: Comparison of Reducing Agents for Ketone Reduction

| Reagent | Formula | Reactivity | Selectivity | Typical Solvents |

| Sodium Borohydride | NaBH₄ | Mild | Reduces aldehydes & ketones | Methanol, Ethanol, Water[9] |

| Lithium Aluminum Hydride | LiAlH₄ | Strong | Reduces ketones, esters, nitriles, etc. | Diethyl ether, THF (aprotic) |

Experimental Protocol: Reduction to 1-(5-(2-cyanoethyl)thiophen-2-yl)ethanol

-

Objective: To selectively reduce the acetyl ketone to a secondary alcohol.

-

Principle: This procedure uses the chemoselective reducing agent NaBH₄ to transform the ketone into an alcohol.[9]

-

Materials:

-

This compound (1.0 eq)

-

Sodium borohydride (1.5 eq)

-

Methanol

-

Deionized water

-

Dilute HCl

-

Ethyl acetate

-

-

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise over 15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of deionized water, followed by acidification to pH ~5-6 with dilute HCl to decompose excess NaBH₄.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.

-

Purify by column chromatography if necessary.

-

-

Self-Validation: Successful reduction is confirmed by IR spectroscopy (appearance of a broad O-H stretch around 3200-3600 cm⁻¹ and disappearance of the C=O stretch) and ¹H NMR (disappearance of the acetyl methyl singlet and appearance of a quartet for the CH-OH proton and a doublet for the new methyl group).

Other Key Reactions at the Acetyl Position

Vilsmeier-Haack Reaction

While the Vilsmeier-Haack reaction is typically used for the formylation of electron-rich aromatic rings, it can also be used to convert ketones into β-chloro vinyl aldehydes.[10][11][12] Reacting this compound with the Vilsmeier reagent (formed from POCl₃ and DMF) could transform the acetyl group into a 3-chloro-2-propenal moiety. This creates a highly versatile intermediate for synthesizing other heterocyclic systems like pyrazoles or isoxazoles.[2]

Claisen-Schmidt Condensation

Similar to the Knoevenagel condensation, the Claisen-Schmidt condensation involves the reaction of the acetyl group (as the enolate or enol) with an aromatic aldehyde under basic or acidic conditions to form a chalcone-like structure (an α,β-unsaturated ketone).[13] These thiophene-based chalcones are scaffolds of interest for their potential biological activities.[13]

Conclusion

The acetyl group of this compound is a cornerstone of its synthetic versatility. It serves as a robust electrophilic center for a variety of transformations, including powerful C-C bond-forming condensation reactions and selective reductions. Understanding the nuanced reactivity of this group, particularly in the context of the adjacent acidic methylene protons of the acetonitrile moiety, allows researchers to strategically design synthetic pathways. The protocols and mechanistic insights provided in this guide serve as a foundation for the rational development of novel thiophene-based compounds for applications in drug discovery and advanced materials.

References

-

Belghazi, A., et al. (2022). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. Available at: [Link][2][10]

-

Hartough, H. D., & Kosak, A. I. (1955). 2-ACETOTHIENONE. Organic Syntheses. Available at: [Link][14]

-

Stanovnik, B., et al. (2008). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. Available at: [Link]

-

Wikipedia (n.d.). Knoevenagel condensation. Wikipedia. Available at: [Link][6]

-

Lokesh, K. S., et al. (2017). Synthesis and Biological Activity of Novel 2, 5-Dichloro-3-Acetylthiophene Chalcone Derivatives. ResearchGate. Available at: [Link][13]

-

Ponomarev, D. S., & Vasilevsky, S. F. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link][7]

-

Reddy, T. R., et al. (2021). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. Available at: [Link][8]

-

Chemistry LibreTexts (2023). The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link][9]

-

Garcia-Gomez, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link][15]

-

Kumar, D., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link][5]

-

Kaur, N. (2021). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link][12]

Sources

- 1. 2-(5-Bromothiophen-2-yl)acetonitrile | 71637-37-1 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Buy 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile | 339098-98-5 [smolecule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. d-nb.info [d-nb.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. sciforum.net [sciforum.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Functionalized Thiophene Scaffolds: A Technical Guide to the Synthesis and Electropolymerization of 2-(5-acetylthiophen-2-yl)acetonitrile for Advanced Conductive Polymers

Abstract

The field of conductive polymers is continually driven by the pursuit of novel monomers that impart enhanced functionality and processability to the resulting materials. Polythiophenes, in particular, have garnered significant attention due to their excellent electrical properties and environmental stability.[1][2] This in-depth technical guide focuses on the strategic use of 2-(5-acetylthiophen-2-yl)acetonitrile as a key building block for the next generation of conductive polymers. The presence of both an acetyl and a nitrile functional group on the thiophene ring opens up a vast landscape for post-polymerization modification, allowing for the fine-tuning of the polymer's electronic, optical, and physical properties. This guide provides a comprehensive overview of the monomer's synthesis, a detailed protocol for its electrochemical polymerization, and a thorough analysis of the resulting polymer's characteristics, offering valuable insights for researchers and professionals in materials science and drug development.

Introduction: The Strategic Advantage of Functionalized Thiophene Monomers

Conducting polymers have revolutionized various technological domains, from organic electronics to biomedical sensors.[3][4] Among the diverse family of conducting polymers, polythiophenes stand out for their high conductivity in the doped state and robust stability.[5] The ability to introduce functional groups onto the thiophene monomer is a powerful strategy for tailoring the properties of the final polymer. These functional groups can serve as handles for further chemical reactions, enabling the covalent attachment of biomolecules, chromophores, or other moieties to create materials with specific functionalities.[3]

The monomer at the heart of this guide, this compound, is a prime example of a strategically designed building block. Its molecular structure, featuring both an electron-withdrawing acetyl group and a versatile nitrile group, offers several key advantages:

-

Tunable Electronic Properties: The acetyl group influences the electron density of the thiophene ring, which in turn affects the oxidation potential of the monomer and the bandgap of the resulting polymer.

-

Post-Polymerization Modification: The nitrile and acetyl groups provide reactive sites for a wide range of chemical transformations, allowing for the grafting of different functionalities onto the polymer backbone.

-

Enhanced Solubility and Processability: The presence of functional groups can improve the solubility of the polymer in common organic solvents, facilitating its processing into thin films and other device architectures.

This guide will provide a detailed roadmap for harnessing the potential of this versatile monomer, from its synthesis in the lab to its electrochemical polymerization and characterization.

Synthesis of the Monomer: this compound

The synthesis of this compound can be approached through a multi-step process. A plausible and efficient route involves the initial synthesis of 2-thiopheneacetonitrile, followed by a Friedel-Crafts acylation to introduce the acetyl group.

Synthesis of 2-Thiopheneacetonitrile

A robust method for the preparation of 2-thiopheneacetonitrile involves a two-step process starting from thiophene.[6]

Step 1: Synthesis of 2-Chloromethylthiophene

This step involves the chloromethylation of thiophene using paraformaldehyde and concentrated hydrochloric acid.

-

Protocol:

-

In a well-ventilated fume hood, cool a mixture of thiophene, paraformaldehyde, and concentrated hydrochloric acid to a low temperature.

-

Slowly add phosphorus trichloride dropwise to the reaction mixture while maintaining the low temperature. This increases the acidity and promotes the reaction.

-

After the addition is complete, allow the reaction to proceed until completion.

-

Carefully quench the reaction and extract the crude 2-chloromethylthiophene.

-

Step 2: Conversion to 2-Thiopheneacetonitrile

The crude 2-chloromethylthiophene is then reacted with a cyanide salt to yield the desired nitrile.

-

Protocol:

-

Prepare a solution of sodium cyanide in a mixed solvent system of water and acetone.

-

Heat the solution to 60-65°C.

-

Slowly add the crude 2-chloromethylthiophene to the heated cyanide solution.

-

Maintain the reaction at this temperature for several hours to ensure complete conversion.[6]

-

After the reaction is complete, cool the mixture and extract the 2-thiopheneacetonitrile using a suitable organic solvent like dichloromethane (DCM).

-

Purify the product by vacuum distillation.[6]

-

Friedel-Crafts Acylation to Yield this compound

The final step is the introduction of the acetyl group at the 5-position of the thiophene ring via a Friedel-Crafts acylation reaction.

-

Protocol:

-

Dissolve the synthesized 2-thiopheneacetonitrile in a dry, non-polar solvent such as benzene or dichloromethane.

-

Add acetyl chloride to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a Lewis acid catalyst, such as stannic chloride (SnCl4), dropwise to the cooled solution.[7] The use of stannic chloride is preferred over aluminum chloride to minimize polymerization of the thiophene.[7]

-

After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature for an hour.

-

Hydrolyze the reaction by the slow addition of a mixture of water and concentrated hydrochloric acid.

-

Separate the organic layer, wash it with water, and dry it over an anhydrous drying agent.

-

Remove the solvent and purify the final product, this compound, by vacuum distillation or recrystallization.

-

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 107701-61-1 | [8] |

| Molecular Formula | C₈H₇NOS | [8] |

| Molecular Weight | 165.21 g/mol | [8] |

Electropolymerization: From Monomer to Conductive Film

Electrochemical polymerization is a powerful and precise method for creating thin, uniform films of conductive polymers directly onto an electrode surface.[9] This section outlines the procedure for the electropolymerization of this compound.

The Three-Electrode System: The Core of Electropolymerization

A three-electrode setup is essential for controlled electropolymerization.[10][11]

-

Working Electrode (WE): The electrode where the polymerization occurs. Common materials include platinum (Pt), glassy carbon (GC), or indium tin oxide (ITO) coated glass.[11]

-